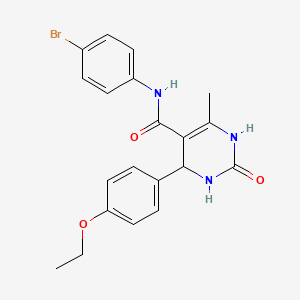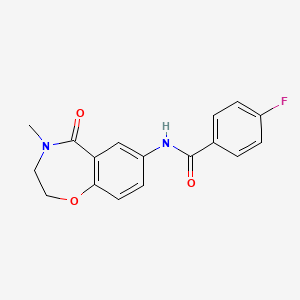
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed on the surface of immune cells, including T cells and natural killer cells. CPI-444 is currently being investigated as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, renal cell carcinoma, and melanoma.
Scientific Research Applications
Synthesis Methods and Chemical Reactions
The urea derivative's synthesis and applications in scientific research primarily focus on chemical synthesis methods, reactions, and potential applications in various fields such as medicinal chemistry and materials science. One notable method involves the Lossen rearrangement for synthesizing ureas from carboxylic acids, showcasing a pathway to urea derivatives through hydroxamic acids formation and subsequent reaction with an amine (Kishore Thalluri et al., 2014). This process highlights a one-pot conversion methodology that is both environmentally friendly and cost-effective due to the recyclability of byproducts.
Antimicrobial and Antioxidant Activities
Research into the urea derivatives' antimicrobial and antioxidant properties indicates potential applications in developing new antimicrobial agents. For instance, certain urea derivatives have been synthesized and evaluated for their efficacy against microbial agents, showing excellent antibacterial and antifungal activities, as well as significant antioxidant potential (K. Raghavendra et al., 2016). These findings suggest a promising avenue for further exploration in drug development and preservative formulations.
Nonlinear Optical (NLO) Properties
The study of urea derivatives extends into the field of materials science, particularly in investigating their nonlinear optical properties. Detailed theoretical investigations on specific urea compounds reveal that they possess considerable NLO characteristics, potentially outperforming traditional materials like urea in this regard. Such properties make these compounds attractive candidates for applications in optical technologies and devices, underscoring the versatility of urea derivatives in scientific research (E. S. Al-Abdullah et al., 2014).
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVJTCALKBDURY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

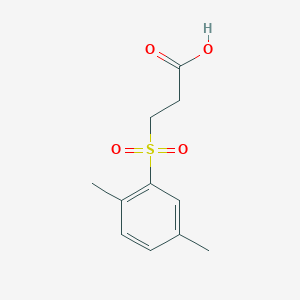
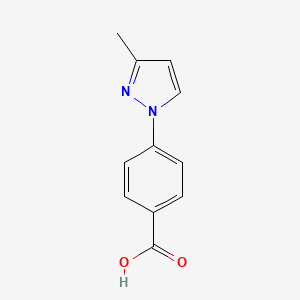
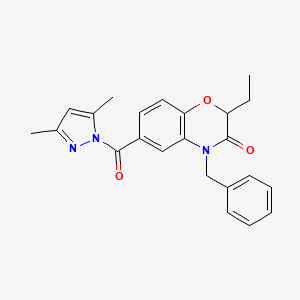
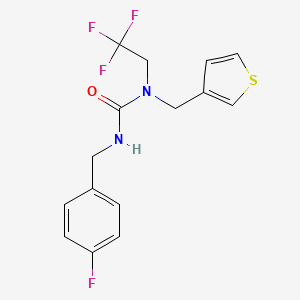
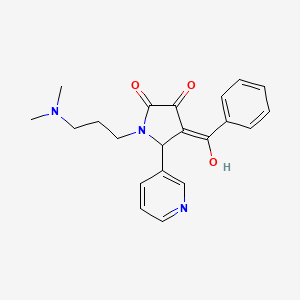
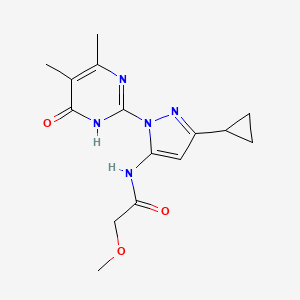
![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)
![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)
![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)
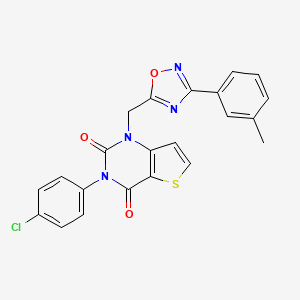
![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)
